molecular formula C17H17ClN4O3S B2416684 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide CAS No. 899755-81-8

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide

Cat. No.: B2416684
CAS No.: 899755-81-8
M. Wt: 392.86
InChI Key: RZWXXORRGGOURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide is a chemical compound with the CAS Registry Number 899755-81-8 . This reagent has a molecular formula of C 17 H 17 ClN 4 O 3 S and a molecular weight of 392.86 g/mol . Its structure features a thieno[3,4-c]pyrazol core substituted with a 3-chlorophenyl group and a morpholino-2-oxoacetamide moiety . Key identifiers include the InChIKey (RZWXXORRGGOURM-UHFFFAOYSA-N) and the SMILES notation (ClC1=CC=CC(=C1)N1C(=C2CSCC2=N1)NC(C(N1CCOCC1)=O)=O) . This product is offered with a minimum purity of 90% and is available for purchase in various quantities to suit your research needs . WARNING: This product is intended for research purposes only. It is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations governing the handling and use of this substance.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-morpholin-4-yl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c18-11-2-1-3-12(8-11)22-15(13-9-26-10-14(13)20-22)19-16(23)17(24)21-4-6-25-7-5-21/h1-3,8H,4-7,9-10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWXXORRGGOURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide is a compound belonging to the thienopyrazole class, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thieno[3,4-c]pyrazole core linked to a morpholino group and an oxoacetamide moiety. Its molecular formula is C19H20ClN3O2SC_{19}H_{20}ClN_3O_2S with a molecular weight of approximately 399.89 g/mol.

PropertyValue
Molecular FormulaC19H20ClN3O2S
Molecular Weight399.89 g/mol
CAS Number685106-18-7

Biological Activity

1. Antioxidant Activity

Research indicates that thienopyrazole compounds exhibit significant antioxidant properties. A study demonstrated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol, showing reduced cellular damage and alterations compared to control groups . The antioxidant activity was assessed by measuring the percentage of altered erythrocytes under different treatment conditions.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound12 ± 1.03

2. Antimicrobial Activity

Thienopyrazole derivatives have also been evaluated for their antimicrobial efficacy. Specific studies highlighted their effectiveness against various pathogenic fungi and bacteria, suggesting potential applications in treating infections caused by resistant strains . The compound's structure allows for interaction with microbial enzymes, inhibiting their function.

3. Anticancer Potential

The anticancer properties of thienopyrazole derivatives are notable, particularly their ability to inhibit specific kinases involved in tumor growth. For instance, compounds similar to this compound have shown promising results in inhibiting Aurora kinases, which are critical in cancer cell proliferation and survival .

The biological activities of thienopyrazole derivatives are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thienopyrazole compounds act as inhibitors of phosphodiesterases (PDEs), which play roles in various signaling pathways related to inflammation and cancer progression.
  • Antioxidant Mechanisms : These compounds can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

Case Studies

Several studies have documented the biological effects of thienopyrazole derivatives:

  • Antioxidant Effects in Fish Models : A study on Clarias gariepinus demonstrated that thienopyrazole compounds significantly reduced erythrocyte malformations caused by environmental toxins .
  • Antimicrobial Efficacy : In vitro assessments showed that certain derivatives exhibited strong antifungal activity against strains like Candida albicans, indicating their potential use in treating fungal infections .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that these compounds could induce apoptosis and inhibit cell proliferation through targeted kinase inhibition .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thieno[3,4-c]pyrazole structures often exhibit antimicrobial properties. For instance:

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in microorganisms.
  • Case Studies : In vitro studies have shown that derivatives of thieno[3,4-c]pyrazole can be effective against various gram-positive and gram-negative bacteria. Specific tests have demonstrated significant inhibition of bacterial growth, particularly against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide has been evaluated through various studies:

  • Mechanism : The compound may induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth.
  • Findings : In experimental models, the compound has shown promising results against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The percent growth inhibition (PGI) observed was significant, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : It may inhibit acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation. This inhibition could lead to increased levels of acetylcholine in synapses, potentially aiding in conditions like Alzheimer's disease .

Anti-inflammatory Properties

In silico studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor:

  • Mechanism : By inhibiting 5-LOX, the compound could reduce the production of leukotrienes, which are mediators of inflammation.
  • Research Insights : Molecular docking studies have indicated strong binding affinity to the active site of 5-LOX, suggesting further exploration for anti-inflammatory applications .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel Organisms/Cell LinesFindings/Results
AntimicrobialDisruption of cell wall synthesisStaphylococcus aureus, E. coliSignificant inhibition observed
AnticancerInduction of apoptosisMCF7, A549High percent growth inhibition
Enzyme InhibitionInhibition of acetylcholinesteraseN/AIncreased acetylcholine levels
Anti-inflammatoryInhibition of 5-lipoxygenaseN/AStrong binding affinity in docking studies

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step organic reactions. A common route begins with forming the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazines. Subsequent steps introduce substituents: the 3-chlorophenyl group is added through nucleophilic aromatic substitution, while the morpholino-oxoacetamide moiety is incorporated via condensation reactions. Key reagents include halogenated precursors (e.g., 3-chlorophenyl derivatives), base catalysts (e.g., K₂CO₃), and solvents like dimethylformamide (DMF). Reaction conditions (temperature, time) must be tightly controlled to minimize by-products .

Q. How is the molecular structure confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural validation. X-ray crystallography may resolve stereochemical ambiguities. For example, ¹H NMR can confirm the integration of aromatic protons from the chlorophenyl group (~7.2–7.5 ppm) and morpholine protons (~3.5–4.0 ppm). HRMS provides exact mass matching to the molecular formula .

Q. What biological activities are associated with its structural features?

The thienopyrazole core and chlorophenyl group are linked to kinase inhibition and anti-inflammatory activity, while the morpholino-oxoacetamide moiety may enhance solubility and target binding. Preliminary studies on analogs show IC₅₀ values <10 µM against cancer cell lines (e.g., MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energy barriers for key steps like cyclization. Machine learning models trained on reaction datasets (e.g., solvents, temperatures) can recommend optimal conditions. For instance, microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours with a 15% yield improvement .

Q. How do structural modifications influence conflicting biological activity data across studies?

Contradictions arise from substituent variations. For example:

  • 3-Chlorophenyl vs. 4-chlorophenyl analogs : The 3-substituted derivative shows 30% higher cytotoxicity due to improved steric alignment with target proteins .
  • Morpholino vs. piperidine groups : Morpholino enhances aqueous solubility but reduces membrane permeability compared to lipophilic piperidine derivatives . A systematic SAR table is recommended for clarity:
SubstituentActivity (IC₅₀, µM)Solubility (mg/mL)
3-Chlorophenyl8.2 ± 0.50.15
4-Chlorophenyl12.7 ± 1.10.12
Morpholino9.5 ± 0.80.25
Piperidine7.8 ± 0.60.08

Data synthesized from

Q. What experimental strategies address low bioavailability in preclinical models?

  • Prodrug design : Esterification of the oxoacetamide group improves intestinal absorption (e.g., prodrugs show 3× higher Cmax in murine models) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance plasma half-life from 2.5 to 8.7 hours .

Methodological Challenges

Q. How to resolve discrepancies in NMR spectra due to tautomerism?

The thienopyrazole core exhibits keto-enol tautomerism, leading to split peaks in ¹H NMR. Strategies include:

  • Low-temperature NMR : Conduct experiments at −40°C to slow tautomer interconversion.
  • Deuterated solvents : Use DMSO-d₆ to stabilize the predominant tautomer .

Q. What techniques validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Confirms compound binding to kinases (e.g., Akt1) by measuring thermal stabilization (ΔTm ≥ 4°C) .
  • Fluorescence polarization : Quantifies inhibition of protein-protein interactions (e.g., IC₅₀ = 1.2 µM for STAT3-DNA binding) .

Data Analysis and Reproducibility

Q. How to ensure reproducibility in multi-step syntheses?

  • Critical parameters : Document exact stoichiometry (e.g., 1.05 eq. of morpholine for complete acylation) and solvent purity (HPLC-grade DMF).
  • By-product monitoring : Use LC-MS to track intermediates and adjust reaction times dynamically .

Q. What statistical methods optimize high-throughput screening (HTS) workflows?

  • Design of Experiments (DoE) : A 2³ factorial design evaluates temperature, catalyst loading, and solvent polarity to maximize yield (R² > 0.9) .
  • Machine learning : Random forest models predict bioactivity from molecular descriptors (AUC = 0.89) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.